molecular formula C10H9FO2 B1330858 1-(4-Fluorophenyl)butane-1,3-dione CAS No. 29681-98-9

1-(4-Fluorophenyl)butane-1,3-dione

Cat. No.: B1330858
CAS No.: 29681-98-9
M. Wt: 180.17 g/mol
InChI Key: GEFZIAWNHFKQDM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)butane-1,3-dione, also known as 4-Fluorobenzaldehyde, is an organic compound belonging to the class of aromatic aldehydes. It is an important precursor for the synthesis of drugs and other compounds. It is also used as a reagent for a variety of chemical reactions. 4-Fluorobenzaldehyde has been extensively studied for its various applications in scientific research.

Scientific Research Applications

Tautomeric and Acid-Base Properties

  • Tautomerism and Acid-Base Characteristics : Studies on similar compounds, such as 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, have shown that they exhibit a mix of tautomeric forms and specific acid-base properties. These properties are influenced by factors like solvent polarity, which can be crucial in chemical reactions and pharmaceutical applications (Mahmudov et al., 2011).

Applications in Solar Cells

  • Dye-Sensitized Solar Cells : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which include compounds like 1-(4-fluorophenyl)butane-1,3-dione, have been synthesized and characterized. These compounds exhibit intense visible light absorption, making them potential candidates for use in dye-sensitized solar cells (Islam et al., 2006).

Polymorphism Studies

  • Polymorphism Research : Research on bis-hydrazone compounds, including butane-2,3-dione derivatives, has revealed polymorphism, which is crucial for understanding and designing pharmaceuticals and other crystalline materials (Dwivedi & Das, 2018).

Analytical Chemistry Applications

  • Copper-Selective Electrodes : Derivatives of butane-1,3-dione, similar to this compound, have been used as effective ionophores for copper-selective electrodes in analytical chemistry, demonstrating their utility in detecting and quantifying metal ions (Kopylovich et al., 2011).

Structural and Thermal Properties

  • Thermal Stability Analysis : Studies on azoderivatives of β-diketones have highlighted their high thermal stability, which is an important property for materials used in high-temperature applications (Mahmudov et al., 2011).

Crystal Structure Examination

  • Crystal Structure Analysis : Examination of the crystal and molecular structure of compounds like this compound can provide insights into the material's properties and potential applications in various fields, including materials science and pharmaceuticals (Wei et al., 2014).

Photoluminescent Materials

  • Photoluminescent Applications : Certain complexes involving β-diketones, similar to this compound, have been studied for their photoluminescent properties, indicating potential use in light-emitting devices and sensors (Wang et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-(4-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZIAWNHFKQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330792
Record name 1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-98-9
Record name 1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluoro-phenyl)-butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(4-Fluorophenyl)butane-1,3-dione used in the synthesis of new materials?

A1: this compound serves as a valuable building block in synthesizing complex molecules, particularly as a ligand for metal complexes. [, ] In a study by Uma Maheswari et al., this compound was reacted with 4,4',4''-tricarboxy-2,2':6',2''-terpyridine and a ruthenium precursor to yield a novel ruthenium(II) complex. [] These complexes are of significant interest for their potential application in dye-sensitized solar cells (DSSCs). The this compound moiety, due to its electron-donating properties, helps fine-tune the electronic properties of the resulting ruthenium complex, ultimately influencing the performance of the DSSC.

Q2: Can you describe the biological activity associated with compounds derived from this compound?

A2: Research has shown that derivatives of this compound exhibit promising biological activities, particularly in the realm of anticancer drug development. [] One such study by Ran Ding et al. employed this compound as a starting material to synthesize a pyrazolo[1,5-a]pyrimidine derivative. [] This compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrated significant inhibitory effects on the proliferation of several cancer cell lines. While the exact mechanism of action remains under investigation, this research highlights the potential of using this compound as a scaffold for developing new anticancer agents.

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